2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a central thiazole ring substituted at position 4 with a 4-chlorophenyl carbamoyl group and at position 2 with a urea linkage. This thiazole core is connected via an acetamide bridge to a 4-methylbenzothiazole moiety. The structural complexity of this molecule confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the urea and acetamide groups) and hydrophobic interactions (via the chlorophenyl and benzothiazole groups) .
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-3-2-4-15-17(11)25-20(30-15)24-16(27)9-14-10-29-19(23-14)26-18(28)22-13-7-5-12(21)6-8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYJKVCNKLAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Thiazole linked to dichlorophenyl via acetamide.
- Key Differences : Lacks the benzothiazole moiety and urea group.
- Properties : Increased lipophilicity due to dichlorophenyl substitution, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Compound B : N-(4-Phenyl-2-thiazolyl)acetamide ()
- Structure : Simpler thiazole with phenyl and acetamide substituents.
- Key Differences : Absence of chlorophenyl carbamoyl and benzothiazole groups.
- Properties : Reduced molecular weight (242.7 g/mol vs. ~470 g/mol for the target) and fewer hydrogen-bonding sites, likely diminishing binding affinity in biological systems .
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structure : Triazole core with chlorophenyl and methoxyphenyl substituents, linked to benzothiazole via a sulfanyl-acetamide bridge.
- Key Differences : Replacement of thiazole with triazole; methoxyphenyl introduces electron-donating effects, contrasting with the target’s electron-withdrawing 4-chlorophenyl group.
Functional Group Variations
Urea vs. Carbamoyl Modifications
- The target’s urea linkage (from 4-chlorophenyl carbamoyl) enables strong hydrogen-bonding interactions, as seen in similar compounds forming R₂²(8) motifs (e.g., Compound A) .
- Cyclohexylcarbamoyl analogs () exhibit bulkier substituents, reducing steric accessibility but enhancing hydrophobic interactions in nonpolar environments .
Benzothiazole vs. Simpler Heterocycles
- The 4-methylbenzothiazole in the target compound contributes to π-π stacking and hydrophobic interactions, a feature absent in simpler thiazoles (e.g., Compound B).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | 303.1 | 242.7 | ~540 |
| Key Substituents | 4-ClPh, Benzothiazole | 3,4-Cl₂Ph | Phenyl | 4-MeOPh, Triazole |
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.2 | ~3.0 |
| Hydrogen-Bond Donors | 3 | 2 | 1 | 2 |
| Solubility (mg/mL) | Low (chlorophenyl) | Very Low (dichlorophenyl) | Moderate (simpler structure) | Moderate (methoxy group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
